Cas no 110577-48-5 (4-Penten-1-one,2-(1,1-dimethylethyl)-1-(1H-imidazol-1-yl)-)

4-Penten-1-one,2-(1,1-dimethylethyl)-1-(1H-imidazol-1-yl)- structure
110577-48-5 structure
Product Name:4-Penten-1-one,2-(1,1-dimethylethyl)-1-(1H-imidazol-1-yl)-
CAS No:110577-48-5
MF:C12H18N2O
MW:206.284122943878
CID:177073
PubChem ID:184237
Update Time:2025-04-19

4-Penten-1-one,2-(1,1-dimethylethyl)-1-(1H-imidazol-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Penten-1-one,2-(1,1-dimethylethyl)-1-(1H-imidazol-1-yl)-
    • 2-tert-butyl-1-imidazol-1-ylpent-4-en-1-one
    • 2-tert-butyl-1-(1h-imidazol-1-yl)pent-4-en-1-one
    • 1H-1,2,4-Triazole, 1-(2-(1,1-dimethylethyl)-1-oxo-4-pentenyl)-
    • DTXSID50911753
    • 110577-48-5
    • Inchi: 1S/C12H18N2O/c1-5-6-10(12(2,3)4)11(15)14-8-7-13-9-14/h5,7-10H,1,6H2,2-4H3
    • InChI Key: AKTLNVKWGKAQEE-UHFFFAOYSA-N
    • SMILES: O=C(C(CC=C)C(C)(C)C)N1C=NC=C1

Computed Properties

  • Exact Mass: 206.14204
  • Monoisotopic Mass: 206.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • Density: 0.97
  • Boiling Point: 300.5°C at 760 mmHg
  • Flash Point: 135.5°C
  • Refractive Index: 1.505
  • PSA: 34.89
  • LogP: 2.76170
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